

# Nintedanib Esylate in Combination with Immunosuppressants for SSc-ILD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Nintedanib esylate |           |
| Cat. No.:            | B15544240          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of combination therapy involving **nintedanib esylate** and immunosuppressants for the treatment of Systemic Sclerosis-associated Interstitial Lung Disease (SSc-ILD). It includes a summary of clinical trial data, detailed experimental methodologies, and visualizations of key biological pathways and workflows to support research and development in this area.

### **Efficacy and Safety Data**

The combination of nintedanib, a tyrosine kinase inhibitor, with immunosuppressants, particularly mycophenolate mofetil (MMF), has been evaluated in clinical trials, most notably the SENSCIS® trial. The primary outcome of this trial was the annual rate of decline in Forced Vital Capacity (FVC), a key measure of lung function.

# Efficacy of Nintedanib in Combination with Mycophenolate

The SENSCIS trial included a subgroup of patients who were on stable mycophenolate therapy at baseline. The findings from this subgroup analysis are crucial for understanding the efficacy of the combination therapy.[1][2][3][4][5]



| Treatment Group                           | Annual Rate of FVC<br>Decline (mL/year) | Difference vs.<br>Placebo (mL/year) | 95% Confidence<br>Interval |
|-------------------------------------------|-----------------------------------------|-------------------------------------|----------------------------|
| Patients on Mycophenolate at Baseline     |                                         |                                     |                            |
| Nintedanib + Mycophenolate                | -40.2                                   | 26.3                                | -27.9 to 80.6              |
| Placebo +<br>Mycophenolate                | -66.5                                   |                                     |                            |
| Patients NOT on Mycophenolate at Baseline |                                         |                                     |                            |
| Nintedanib                                | -55.1                                   | 38.9                                | 5.6 to 72.1                |
| Placebo                                   | -94.0                                   |                                     |                            |
| Overall SENSCIS Population                |                                         | _                                   |                            |
| Nintedanib                                | -52.4                                   | 41.0                                | 2.9 to 79.0                |
| Placebo                                   | -93.3                                   |                                     |                            |

Data from the SENSCIS trial and its subgroup analysis. The trial demonstrated that nintedanib reduced the rate of FVC decline in patients with SSc-ILD, both with and without background mycophenolate therapy.

### **Safety and Tolerability of Combination Therapy**

The safety profile of nintedanib in combination with mycophenolate was found to be consistent with the known safety profile of nintedanib. The most frequently reported adverse events were gastrointestinal in nature.



| Adverse Event                       | Nintedanib +<br>Mycophenolat<br>e (%) | Placebo +<br>Mycophenolat<br>e (%) | Nintedanib<br>(Overall) (%) | Placebo<br>(Overall) (%) |
|-------------------------------------|---------------------------------------|------------------------------------|-----------------------------|--------------------------|
| Diarrhea                            | 75.5                                  | 31.4                               | 75.7                        | 31.6                     |
| Nausea                              | 31.7                                  | 12.9                               | 31.6                        | 13.5                     |
| Vomiting                            | 25.2                                  | 8.6                                | 24.7                        | 8.3                      |
| Dose Reduction due to AE            | 48.2                                  | 12.1                               | 48.3                        | 12.2                     |
| Permanent Discontinuation due to AE | 15.8                                  | 9.3                                | 16.0                        | 8.7                      |

Data from the SENSCIS trial. Adverse events were generally manageable with dose adjustments.

### **Experimental Protocols**

The pivotal study evaluating nintedanib in SSc-ILD is the SENSCIS (Safety and Efficacy of Nintedanib in Systemic Sclerosis) trial.

Trial Design: Randomized, double-blind, placebo-controlled, parallel-group trial conducted in 32 countries.

Patient Population: Patients with a diagnosis of SSc based on the 2013 American College of Rheumatology/European League Against Rheumatism criteria, with an extent of fibrotic ILD of at least 10% on high-resolution computed tomography (HRCT), an FVC of at least 40% of the predicted value, and a diffusing capacity of the lung for carbon monoxide (DLCO) of 30% to 89% of the predicted value.

#### Treatment:

- Investigational Arm: Nintedanib 150 mg twice daily.
- Control Arm: Placebo twice daily.



 Background Therapy: Patients were permitted to be on a stable dose of mycophenolate or methotrexate for at least 6 months prior to randomization, and/or a stable dose of prednisone (≤10 mg/day).

Primary Endpoint: The annual rate of decline in FVC (mL/year) assessed over 52 weeks.

Key Secondary Endpoints:

- Absolute change from baseline in the modified Rodnan Skin Score (mRSS) at week 52.
- Absolute change from baseline in the total score of the St. George's Respiratory Questionnaire (SGRQ) at week 52.

### **Signaling Pathways and Mechanisms of Action**

The pathogenesis of SSc-ILD is complex, involving immune dysregulation, inflammation, and fibrosis. Nintedanib and immunosuppressants target different aspects of these pathways.

### Pathogenesis of SSc-ILD and Therapeutic Targets





#### Click to download full resolution via product page

Caption: Key signaling pathways in SSc-ILD and the targets of nintedanib and mycophenolate mofetil.

**Nintedanib Esylate**: An intracellular inhibitor that targets multiple tyrosine kinases. By blocking the signaling pathways of platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR), nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts, key cells in the fibrotic process.

Mycophenolate Mofetil (MMF): An immunosuppressive agent that inhibits inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This selectively inhibits the proliferation of T and B lymphocytes, thereby reducing the inflammatory component that contributes to the fibrotic process in SSc-ILD.



### **Logical Relationship of Combination Therapy**



Click to download full resolution via product page

Caption: Dual-target approach of nintedanib and mycophenolate mofetil in SSc-ILD.

### **Experimental Workflow**

The following diagram illustrates a typical workflow for a clinical trial investigating a new therapy for SSc-ILD, based on the design of the SENSCIS trial.





Click to download full resolution via product page

Caption: A representative workflow for a clinical trial in SSc-ILD.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Efficacy and safety of nintedanib in patients with systemic sclerosis-associated interstitial lung disease treated with mycophenolate: a subgroup analysis of the SENSCIS trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Efficacy and Safety of Nintedanib in Patients with Systemic Sclerosis-Associated Interstitial Lung Disease by Use of Mycophenolate at Baseline: Subgroup Analysis of the SENSCIS Trial ACR Meeting Abstracts [acrabstracts.org]
- To cite this document: BenchChem. [Nintedanib Esylate in Combination with Immunosuppressants for SSc-ILD: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544240#nintedanib-esylate-combination-therapy-with-immunosuppressants-in-ssc-ild]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com